molecular formula C10H8NNaO7S2 B091922 Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate CAS No. 17265-34-8

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

Cat. No.: B091922
CAS No.: 17265-34-8
M. Wt: 341.3 g/mol
InChI Key: QPILZZVXGUNELN-UHFFFAOYSA-M
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Description

Properties

CAS No.

17265-34-8

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

QPILZZVXGUNELN-UHFFFAOYSA-M

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+]

Isomeric SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+]

Other CAS No.

17265-34-8
5460-09-3

physical_description

Dry Powder

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Single-Stage Sulfonation

Naphthalene is treated with concentrated sulfuric acid (98%) at 160–165°C for 6–8 hours, yielding a mixture of mono- and di-sulfonated products. To favor disulfonation, excess sulfuric acid (molar ratio 1:3 naphthalene:H₂SO₄) and elevated temperatures (180–190°C) are employed. The product, primarily 1,3,6-naphthalenetrisulfonic acid, is isolated via precipitation in ice water and filtration.

Table 1: Sulfonation Conditions and Yields

ParameterLaboratory ScaleIndustrial Scale
Temperature160–165°C180–190°C
Reaction Time6–8 hours4–5 hours
Sulfuric Acid Ratio1:3 (naphthalene:H₂SO₄)1:4 (naphthalene:H₂SO₄)
Yield68–72%85–90%

Two-Stage Sulfonation

To improve regioselectivity, a two-stage process is utilized:

  • First Sulfonation : Naphthalene reacts with 20% oleum at 40–50°C to form 1-naphthalenesulfonic acid.

  • Second Sulfonation : The intermediate is further sulfonated with 65% oleum at 120–130°C, achieving 2,7-disulfonation. This method reduces byproduct formation and enhances di-sulfonated product yields to 78–82%.

Nitration and Reduction

The sulfonated intermediate undergoes nitration to introduce a nitro group, followed by reduction to an amine.

Nitration

The disulfonated naphthalene derivative is nitrated using a mixture of nitric acid (65%) and sulfuric acid (20%) at 0–5°C. The low temperature prevents over-nitration and oxidative degradation. After 3–4 hours, the nitro compound (1-nitro-3,6,8-naphthalenetrisulfonic acid) is precipitated by adjusting the pH to 2–3 with sodium hydroxide.

Catalytic Reduction

The nitro group is reduced to an amino group using hydrogen gas and a palladium/carbon catalyst in aqueous ethanol (50% v/v) at 50–60°C. This method achieves >95% conversion within 2 hours, avoiding the iron sludge byproducts associated with traditional iron powder reduction.

Hydroxylation and Neutralization

The amino-sulfonated intermediate is hydroxylated via alkaline hydrolysis.

Hydroxylation

The compound is refluxed in 10% sodium hydroxide solution at 120–130°C for 4–5 hours. The hydroxyl group substitutes a sulfonic acid group at the 5-position, forming 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonic acid. Excess alkali ensures complete deprotonation of the hydroxyl group.

Neutralization

The free sulfonic acid is neutralized with sodium carbonate (Na₂CO₃) in aqueous solution at 60–70°C. The pH is maintained at 7.5–8.0 to prevent desulfonation. The final product precipitates as a sodium salt and is collected via vacuum filtration.

Table 2: Key Reaction Parameters for Neutralization

ParameterOptimal RangeImpact on Purity
Temperature60–70°CPrevents salt hydrolysis
pH7.5–8.0Minimizes byproducts
Stirring Rate200–300 rpmEnsures homogeneity

Purification and Characterization

Crude product purity is enhanced through recrystallization from a 1:1 ethanol-water mixture. The solution is heated to 80°C, filtered hot to remove insoluble impurities, and cooled to 5°C to crystallize the pure compound.

Analytical Validation

  • <sup>1</sup>H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons, while δ 4.2 ppm (NH₂) and δ 2.9 ppm (OH) validate functional groups.

  • IR Spectroscopy : Absorbance at 1180 cm<sup>-1</sup> (S=O stretch) and 3400 cm<sup>-1</sup> (N–H/O–H stretch) confirms structural integrity.

  • Elemental Analysis : C 34.6%, H 2.6%, N 4.0%, S 18.4% (theoretical values align with C₁₀H₈NNaO₇S₂).

Industrial-Scale Optimization

Modern production facilities employ continuous flow reactors to improve efficiency:

  • Sulfonation : Tubular reactors with temperature zones (160°C → 190°C) reduce reaction time to 2 hours.

  • Neutralization : In-line pH sensors and automated Na₂CO₃ dosing ensure consistent product quality.

  • Yield : Scalable methods achieve 88–92% overall yield, with <1% residual sulfonic acid impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrogen gas are typically used as reducing agents.

    Substitution: Reagents such as diazonium salts and halogens are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

Organic Chemistry Applications

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate serves as an effective ligand in organic synthesis, particularly in click chemistry reactions. It has been successfully employed to facilitate the synthesis of 1,2,3-triazoles, which are important pharmacophores in medicinal chemistry.

Case Study: Synthesis of 1,2,3-Triazole Derivatives

In a study published in the Journal of Heterocyclic Chemistry, researchers utilized this compound as a ligand for the copper-free click reaction to synthesize various triazole-linked compounds. The resulting compounds exhibited significant biological activity, highlighting the compound's utility in drug development .

Pharmaceutical Applications

The compound has been explored for its potential in developing new pharmaceuticals due to its ability to act as an intermediate in synthesizing biologically active molecules.

Table: Pharmacological Studies Involving this compound

Study ReferenceCompound SynthesizedBiological Activity
Quinazolinone derivativesAntiplasmodial properties
Hybrid compounds based on 1,2,3-triazolesAntibacterial activity

These studies illustrate the compound's role as a precursor in synthesizing molecules with therapeutic potential.

Dye Manufacturing

This compound is also significant in dye manufacturing. It is used to produce azo dyes, which are widely applied in textiles and other industries.

Case Study: Azo Dye Production

Research indicates that this compound can be utilized to create various azo dyes through diazotization and coupling reactions. These dyes are characterized by their vibrant colors and are extensively used in the textile industry .

Chemical Properties and Safety

Understanding the chemical properties and safety measures associated with this compound is essential for its application.

Mechanism of Action

The mechanism of action of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. Its amino and hydroxyl groups facilitate binding to specific enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Analogs
Compound Name Substituent Positions Functional Groups CAS No. Molecular Formula
This compound 4-amino, 5-hydroxy, 2- and 7-sulfonate -NH₂, -OH, -SO₃⁻ 5460-09-3 C₁₀H₈NNaO₇S₂
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 7-hydroxy, 1- and 3-sulfonate -OH, -SO₃⁻ 842-18-2 C₁₀H₆K₂O₇S₂
J acid (2-amino-5-hydroxynaphthalene-7-sulfonic acid) 2-amino, 5-hydroxy, 7-sulfonate -NH₂, -OH, -SO₃⁻ 87-02-5 C₁₀H₉NO₄S
Sodium 6-amino-5-({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}diazenyl)-4-hydroxynaphthalene-2-sulfonate 6-amino, 4-hydroxy, 2-sulfonate; complex diazenyl substituent -NH₂, -OH, -SO₃⁻, -N=N- 71873-39-7 C₂₄H₂₀ClN₄NaO₆S₂
Key Observations :

Positional Isomerism: The sulfonate and hydroxyl/amino group positions significantly influence reactivity. For example, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate lacks amino groups, reducing its utility in azo dye synthesis compared to the target compound .

Functional Group Complexity: Sodium 6-amino-5-...sulfonate (CAS 71873-39-7) includes a diazenyl (-N=N-) group and chloro-substituted aromatic rings, enhancing its chromophoric properties but complicating synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Dipotassium 7-hydroxynaphthalene-1,3-disulphonate J Acid
Solubility Slightly soluble in water Highly water-soluble (100% concentration) Moderately soluble
Thermal Stability Stable up to >300°C Not reported Decomposes above 250°C
Reactivity High (dual sulfonate and amino groups enable coupling) Low (no amino group) Moderate (single sulfonate)
Key Observations :
  • The dual sulfonate groups in this compound enhance water solubility compared to J acid but are less soluble than Dipotassium 1,3-disulphonate due to the latter’s ionic strength .
  • Thermal stability is superior in the target compound, making it suitable for high-temperature dyeing processes .

Application-Specific Performance

Dye Intermediate Efficiency :
  • Target Compound: Preferred for synthesizing bright, stable azo dyes due to its balanced amino-hydroxyl-sulfonate architecture .
  • J Acid: Limited to dyes requiring single sulfonate groups, resulting in lower color fastness .
  • Dipotassium 1,3-Disulphonate: Used in non-azo applications (e.g., surfactants) due to its lack of amino groups .

Research Findings and Industrial Relevance

  • This compound dominates the textile dye market due to its versatility and cost-effectiveness .
  • J Acid faces declining use due to inferior performance in modern dye formulations .

Biological Activity

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, commonly referred to as a sulfonated naphthalene derivative, has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and analytical chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and solubility. Its molecular formula is C10H9NaO6S2C_{10}H_{9}NaO_{6}S_{2}, which includes two sulfonate groups and hydroxyl groups that enhance its solubility in water. The structural formula can be represented as follows:

Sodium 4 amino 5 hydroxy 7 sulfonaphthalene 2 sulfonate\text{Sodium 4 amino 5 hydroxy 7 sulfonaphthalene 2 sulfonate}

Synthesis

This compound can be synthesized through various chemical reactions, often involving the sulfonation of naphthalene derivatives. One common method involves the reaction of naphthalene with sulfuric acid followed by amination and hydroxylation processes. The synthesis of azo-linked compounds using this sulfonate as a ligand has also been documented, demonstrating its utility in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used in the preparation of various azo compounds that demonstrate antibacterial effects against several pathogenic bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. For example, it has been utilized in synthesizing quinazolinone derivatives that display antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the parasite's metabolic pathways, which is crucial for its survival and replication .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while certain derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety profile with minimal toxicity to normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Click Chemistry Applications

One notable application of this compound is in click chemistry for synthesizing 1,2,3-triazoles. This reaction showcases its efficiency as a ligand in water, facilitating the formation of biologically relevant scaffolds that can be further modified for therapeutic purposes .

Environmental Impact Assessment

The compound's environmental persistence has been evaluated under various conditions. It meets certain persistence criteria but does not bioaccumulate significantly in aquatic organisms due to its high water solubility. This characteristic is essential for assessing its ecological safety when used in industrial applications .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
Sodium 5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate5460-09-3Similar structure; used in dye synthesisModerate antimicrobial properties
Direct Black 381937-37-7High water solubility; used as a dyeIdentified as persistent but low bioaccumulation potential

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation and diazotization reactions. For example, naphthalene derivatives are sulfonated using concentrated sulfuric acid under controlled temperature (80–100°C), followed by amination and hydroxylation steps. Purification is achieved via recrystallization in aqueous ethanol or activated carbon filtration to remove byproducts. Purity (>95%) can be validated using HPLC with a C18 column and UV detection at 254 nm .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : 1H^1H and 13C^13C NMR to identify aromatic protons and sulfonate groups.
  • FT-IR : Peaks at 1040–1180 cm1^{-1} (sulfonate S=O stretching) and 3400–3500 cm1^{-1} (amine and hydroxyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 341.2928 (C10_{10}H8_8NNaO7_7S2_2) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (0.1–1.0 g/L at 25°C) but dissolves better in alkaline solutions due to deprotonation of sulfonic acid groups. Researchers should pre-dissolve it in NaOH (pH >10) for reactions requiring aqueous media. Solubility data must be validated via gravimetric analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from tautomerism (amine-hydroxyl equilibrium) or paramagnetic impurities. Solutions include:

  • Variable Temperature NMR : To observe tautomeric shifts.
  • Chelation with EDTA : To remove metal impurities.
  • DFT Calculations : To model electronic environments and predict chemical shifts .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate solutions at pH 2–12 (37°C, 48 hrs) and monitor degradation via UV-Vis at λmax_{\text{max}} 280 nm.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>300°C, per melting point data). Stability-indicating HPLC methods are critical .

Q. How can computational modeling predict the compound’s reactivity in sulfonamide-forming reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate:

  • Electrophilic Reactivity : Fukui indices for sulfonate and amino groups.
  • Transition States : For coupling reactions (e.g., with diazonium salts).
  • Solvent Effects : COSMO-RS simulations to optimize reaction media .

Q. What experimental designs mitigate interference from isomerization during synthesis?

  • Methodological Answer : Isomerization (e.g., para-to-ortho sulfonate shifts) is minimized by:

  • Low-Temperature Diazotization : Below 5°C to reduce kinetic side reactions.
  • Chromatographic Monitoring : TLC (silica gel, eluent: ethyl acetate/methanol/ammonia 6:3:1) to track isomer formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across literature sources?

  • Methodological Answer : Variations often stem from differences in:

  • Ionic Strength : Use standardized buffers (e.g., 0.1 M NaCl).
  • Purity : Cross-validate via elemental analysis (C, H, N, S content).
  • Measurement Techniques : Compare gravimetric vs. spectrophotometric results .

Q. What approaches reconcile conflicting catalytic activity data in sulfonation reactions?

  • Methodological Answer : Contradictions may arise from:

  • Residual Moisture : Control via Karl Fischer titration.
  • Catalyst Characterization : Use XPS or EXAFS to confirm active sites.
  • Reaction Kinetics : Apply Michaelis-Menten models to differentiate rate-limiting steps .

Methodological Best Practices

  • Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) using tools like electronic lab notebooks.
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) for critical results .

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